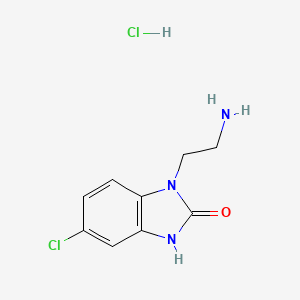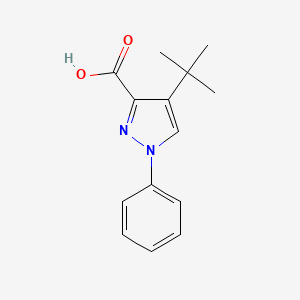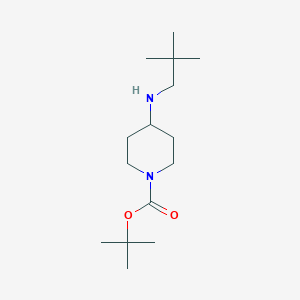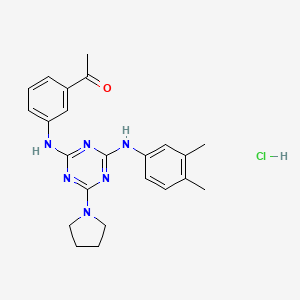![molecular formula C17H22BrN5O B2496863 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine CAS No. 2379997-27-8](/img/structure/B2496863.png)
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BPIP, and has been found to have a variety of interesting properties that make it useful for a range of different research applications.
作用机制
The mechanism of action of BPIP is not fully understood, but it is believed to act as a modulator of protein-protein interactions. Specifically, BPIP has been found to bind to a variety of different proteins and enzymes, and to alter their function in a variety of different ways. This modulation of protein-protein interactions has been found to be useful in a variety of different research applications, and has led to the development of a number of new drugs and therapies.
Biochemical and Physiological Effects:
BPIP has been found to have a variety of different biochemical and physiological effects, depending on the specific research application. In drug discovery, BPIP has been found to have potent anti-cancer activity, and has been used as a lead compound for the development of new cancer therapies. In chemical biology, BPIP has been used to identify new drug targets, and to probe the function of various proteins and enzymes. In pharmacology, BPIP has been used to study the effects of drugs on various physiological systems, and to develop new drugs with improved efficacy and safety profiles.
实验室实验的优点和局限性
One of the key advantages of using BPIP in scientific research is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in a variety of different research applications. Additionally, BPIP has been found to have a wide range of different biochemical and physiological effects, making it useful for a variety of different research applications.
However, there are also some limitations to using BPIP in scientific research. For example, BPIP can be difficult to work with in certain research applications, and may require specialized equipment or expertise. Additionally, the mechanism of action of BPIP is not fully understood, which can make it difficult to interpret research results and to design new experiments.
未来方向
There are a number of different future directions for research on BPIP. One potential area of research is the development of new drugs and therapies based on BPIP. This could involve the optimization of the synthesis method for BPIP, as well as the identification of new drug targets and the development of new drug delivery methods.
Another potential area of research is the further characterization of the mechanism of action of BPIP. This could involve the use of advanced imaging techniques and other experimental methods to better understand how BPIP interacts with proteins and enzymes, and how it modulates their function.
Overall, BPIP is a promising compound that has a wide range of potential applications in scientific research. By continuing to study this compound and to develop new research applications, scientists may be able to unlock new insights into the function of proteins and enzymes, and to develop new drugs and therapies for a variety of different diseases and conditions.
合成方法
The synthesis of BPIP involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine in the presence of a base catalyst. This reaction produces a key intermediate, which is then reacted with 2,6-diisopropyl-4-chloropyrimidine to yield the final product, BPIP. This synthesis method has been optimized through several rounds of experimentation, and is now a well-established procedure for the production of BPIP.
科学研究应用
BPIP has been found to be useful in a variety of scientific research applications, including drug discovery, chemical biology, and pharmacology. In drug discovery, BPIP has been used as a lead compound for the development of new drugs that target a variety of different disease states. In chemical biology, BPIP has been used to probe the function of various proteins and enzymes, and to identify new drug targets. In pharmacology, BPIP has been used to study the effects of drugs on various physiological systems, and to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5O/c1-12(2)16-19-6-5-15(22-16)23-7-3-4-13(10-23)11-24-17-20-8-14(18)9-21-17/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZBWZBKBRGDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)




![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)